(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(4-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-2-one core structure with various substituents, including bromophenyl, dichlorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-(4-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The bromophenyl, dichlorophenyl, and phenyl groups can be introduced through various substitution reactions, such as Suzuki coupling or Heck reaction.
Final Assembly: The final compound is assembled through a condensation reaction involving the furan-2-ylmethylidene moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrol-2-one core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and organometallic compounds are commonly used.
Major Products:
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Hydroxylated derivatives of the pyrrol-2-one core.
Substitution Products: Functionalized aromatic rings with various substituents.
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry.
Biology:
- Potential applications in drug discovery due to its unique structural features.
- It may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine:
- The compound could be explored for its potential therapeutic effects.
- It may serve as a lead compound for the development of new pharmaceuticals.
Industry:
- Applications in material science, such as the development of organic semiconductors or photovoltaic materials.
- Potential use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-1-(4-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of aromatic rings and heterocyclic moieties, could facilitate binding to these targets through various non-covalent interactions.
Comparison with Similar Compounds
- (3E)-1-(4-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can be compared to other heterocyclic compounds with similar structural motifs, such as:
- 1-(4-BROMOPHENYL)-3-(5-PHENYL-2-FURYL)-2-PROPEN-1-ONE
- 1-(4-BROMOPHENYL)-3-(3,4-DICHLOROPHENYL)-2-PROPEN-1-ONE
Uniqueness:
- The presence of both bromophenyl and dichlorophenyl groups in the same molecule is relatively unique and may confer distinct chemical and biological properties.
- The combination of a pyrrol-2-one core with a furan ring is also noteworthy, as it may influence the compound’s reactivity and potential applications.
Properties
Molecular Formula |
C27H16BrCl2NO2 |
---|---|
Molecular Weight |
537.2 g/mol |
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H16BrCl2NO2/c28-20-7-9-21(10-8-20)31-25(17-4-2-1-3-5-17)16-19(27(31)32)14-22-11-13-26(33-22)18-6-12-23(29)24(30)15-18/h1-16H/b19-14+ |
InChI Key |
CQKNPBUWXMTUHG-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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